molecular formula C17H14N2O2 B11849000 3-Phenyl-2-[(prop-2-en-1-yl)oxy]quinazolin-4(3H)-one CAS No. 106550-78-1

3-Phenyl-2-[(prop-2-en-1-yl)oxy]quinazolin-4(3H)-one

Cat. No.: B11849000
CAS No.: 106550-78-1
M. Wt: 278.30 g/mol
InChI Key: IFUPSATZNSCLRO-UHFFFAOYSA-N
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Description

2-(Allyloxy)-3-phenylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allyloxy)-3-phenylquinazolin-4(3H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone in the presence of a catalyst. One common method involves the use of graphene oxide (GO) nanosheets as a catalyst in an aqueous medium at room temperature . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the quinazolinone core.

Industrial Production Methods

Industrial production of 2-(Allyloxy)-3-phenylquinazolin-4(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the choice of solvents and catalysts can be tailored to meet industrial standards and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-(Allyloxy)-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(Allyloxy)-3-phenylquinazolin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(Allyloxy)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism may vary depending on the specific biological target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: Lacks the allyloxy group but shares the quinazolinone core.

    3-Allyloxy-2-phenylquinazolin-4(3H)-one: Similar structure but with different substitution patterns.

    4-Allyloxy-2-phenylquinazolin-3(4H)-one: Isomeric form with the allyloxy group at a different position.

Uniqueness

2-(Allyloxy)-3-phenylquinazolin-4(3H)-one is unique due to the presence of both the allyloxy group and the phenyl ring, which confer distinct chemical properties and potential biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

CAS No.

106550-78-1

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

3-phenyl-2-prop-2-enoxyquinazolin-4-one

InChI

InChI=1S/C17H14N2O2/c1-2-12-21-17-18-15-11-7-6-10-14(15)16(20)19(17)13-8-4-3-5-9-13/h2-11H,1,12H2

InChI Key

IFUPSATZNSCLRO-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3

Origin of Product

United States

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